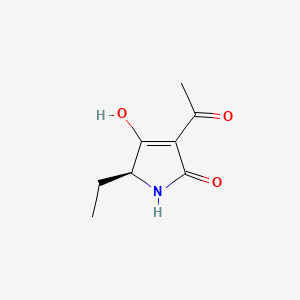
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrrolidine-2,4-dione family, which is characterized by a five-membered lactam ring. The presence of the hydroxyethylidene group at the 3-position and the ethyl group at the 5-position contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrolidine-2,4-dione ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylidene group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity. The compound’s effects are mediated through specific pathways, which can vary depending on the biological context.
相似化合物的比较
Similar Compounds
Tenuazonic Acid: A structurally related compound with a similar pyrrolidine-2,4-dione core.
3-Acetyl-5-sec-butylpyrrolidine-2,4-dione: Another analogue with different substituents at the 3- and 5-positions.
Uniqueness
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxyethylidene group at the 3-position and ethyl group at the 5-position differentiate it from other analogues, potentially leading to unique reactivity and applications.
属性
CAS 编号 |
113757-65-6 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 |
IUPAC 名称 |
(2S)-4-acetyl-2-ethyl-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-5-7(11)6(4(2)10)8(12)9-5/h5,11H,3H2,1-2H3,(H,9,12)/t5-/m0/s1 |
InChI 键 |
KHNYGDRXPLYIOU-YFKPBYRVSA-N |
SMILES |
CCC1C(=C(C(=O)N1)C(=O)C)O |
同义词 |
2,4-Pyrrolidinedione, 5-ethyl-3-(1-hydroxyethylidene)-, [S-(Z)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)


![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)


![[1,1-Biphenyl]-2,3-diol,4-methyl-](/img/structure/B570851.png)
